2-Nitro-malonaldehyde sodium salt monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium nitromalonaldehyde hydrate typically involves the reaction of mucobromic acid with sodium nitrite in an aqueous medium. The process is mildly exothermic and requires careful temperature control to avoid decomposition. The reaction mixture is maintained at around 54°C and then cooled to precipitate the product .
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure safety, given the impact-sensitive and thermally unstable nature of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-malonaldehyde sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitromalonaldehyde derivatives.
Scientific Research Applications
2-Nitro-malonaldehyde sodium salt monohydrate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing nitro compounds and heterocycles.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research explores its potential in drug development.
Industry: It is used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of sodium nitromalonaldehyde hydrate involves nucleophilic addition reactions. The compound’s nitro group is highly electron-withdrawing, facilitating reactions with nucleophiles. This property makes it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
- Sodium nitropropanedial
- Sodium nitromalonic dialdehyde
- Sodium nitroacrolein
Comparison: 2-Nitro-malonaldehyde sodium salt monohydrate is unique due to its specific reactivity and stability profile. While similar compounds share some reactivity, sodium nitromalonaldehyde hydrate’s combination of properties makes it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C3H5NNaO5 |
---|---|
Molecular Weight |
158.07 g/mol |
InChI |
InChI=1S/C3H3NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-3H;;1H2 |
InChI Key |
BESLGIMZUIOVOY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(C=O)[N+](=O)[O-].O.[Na] |
Origin of Product |
United States |
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